molecular formula C9H10ClNO B1358438 3-(3-Chlorophenoxy)azetidine CAS No. 868833-95-8

3-(3-Chlorophenoxy)azetidine

Cat. No. B1358438
CAS RN: 868833-95-8
M. Wt: 183.63 g/mol
InChI Key: NVLTWTXWRIFYFW-UHFFFAOYSA-N
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Description

“3-(3-Chlorophenoxy)azetidine” is a chemical compound with the molecular formula C9H10ClNO . It is also known as “3-((3-chlorophenoxy)methyl)azetidine” and has an InChI code of 1S/C10H12ClNO/c11-9-2-1-3-10 (4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 .


Synthesis Analysis

The synthesis of azetidines, including “3-(3-Chlorophenoxy)azetidine”, has been a topic of research. One method involves the treatment of azetidine with a catalytic amount of Au(PPh 3)(NTf 2) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid .


Molecular Structure Analysis

The molecular weight of “3-(3-Chlorophenoxy)azetidine” is 183.63 . The hydrochloride form of this compound has a molecular weight of 220.1 .


Chemical Reactions Analysis

Azetidines, including “3-(3-Chlorophenoxy)azetidine”, are known for their reactivity, which is driven by a considerable ring strain. They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

“3-(3-Chlorophenoxy)azetidine” is a powder . It has a boiling point of 278°C and a density of 1.236 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Azetidines, including derivatives like 3-(3-Chlorophenoxy)azetidine, are pivotal in the synthesis of various therapeutics and medicinally contributing molecules. They exhibit potential in antioxidant activities. For instance, specific azetidines showed moderate to significant antioxidant effects, which highlights their chemical and medicinal importance (Nagavolu et al., 2017).
  • Efficient synthetic routes for azetidine, starting from basic compounds like 3-amino-1-propanol, have been developed. This process involves the preparation of various protected tosyloxy- or halopropylamines, leading to the creation of functional azetidine derivatives (Huszthy et al., 1993).

Medicinal Chemistry and Drug Development

  • Azetidines have emerged as important components in medicinal chemistry, known for their versatility in the development of various drugs and therapeutic agents. They hold potential in peptidomimetic and nucleic acid chemistry and are used in catalytic processes like Henry and Suzuki additions. Their role in ring-opening and expansion reactions makes them valuable for synthesizing complex medicinal compounds (Mehra et al., 2017).

Pharmaceutical Compounds Synthesis

  • Research in the field of azetidine derivatives has led to the synthesis of compounds like 3-(4-chlorophenyl) bicyclic azetidin-2-one, which showed potential as blood cholesterol inhibitors. This demonstrates the application of azetidine derivatives in creating specific pharmaceutical agents (Salman & Magtoof, 2019).
  • Novel trihydroxy benzamido azetidin-2-one derivatives synthesized from azetidines exhibited significant antimicrobial and antitubercular activities, indicating their potential in treating infectious diseases (Ilango & Arunkumar, 2011).

Applications in Neuropharmacology

  • Azetidine derivatives like KHG26792 have shown potential in neuropharmacology. They have been studied for their effects on ATP-induced activation of NFAT and MAPK pathways in microglia, which is significant for treating diseases related to activated microglia in the central nervous system (Kim et al., 2015).

Safety and Hazards

The safety data sheet for “3-(3-Chlorophenoxy)azetidine” indicates that it is an irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Azetidines, including “3-(3-Chlorophenoxy)azetidine”, have potential in various fields such as catalytic processes, drug discovery, polymerization, and as chiral templates . Recent advances in synthetic strategies towards functionalized azetidines have been reported, and future research will likely continue to explore their versatility as heterocyclic synthons .

properties

IUPAC Name

3-(3-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTWTXWRIFYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624561
Record name 3-(3-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenoxy)azetidine

CAS RN

868833-95-8
Record name 3-(3-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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